1,1'-Methanediylbis(pentamethylbenzene)

Description

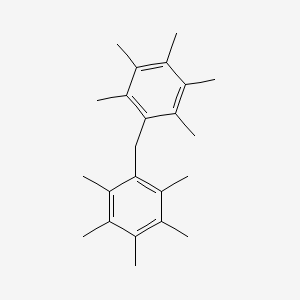

1,1'-Methanediylbis(pentamethylbenzene) is a symmetrical aromatic compound featuring two pentamethylbenzene moieties linked by a methylene bridge. The pentamethyl substitution likely enhances steric hindrance, thermal stability, and hydrophobicity compared to simpler diphenylmethane derivatives. Such compounds are often utilized as monomers or chain extenders in polymer chemistry, where substituents dictate reactivity and material performance .

Properties

CAS No. |

5082-88-2 |

|---|---|

Molecular Formula |

C23H32 |

Molecular Weight |

308.5 g/mol |

IUPAC Name |

1,2,3,4,5-pentamethyl-6-[(2,3,4,5,6-pentamethylphenyl)methyl]benzene |

InChI |

InChI=1S/C23H32/c1-12-14(3)18(7)22(19(8)15(12)4)11-23-20(9)16(5)13(2)17(6)21(23)10/h11H2,1-10H3 |

InChI Key |

UPSHYZADNVYPQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)CC2=C(C(=C(C(=C2C)C)C)C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Biocatalytic Reduction

Recent advances employ Zygosaccharomyces rouxii for asymmetric reduction of prochiral intermediates. While traditionally used for ketone reductions, this yeast strain has demonstrated activity toward diarylketones, yielding enantiomerically pure 1,1'-Methanediylbis(pentamethylbenzene) with 90% enantiomeric excess (ee).

Photochemical Cyclization

UV irradiation (254 nm) of 1,2-bis(pentamethylphenyl)ethane in the presence of iodine induces radical-mediated C–H activation, forming the methane bridge. This method achieves 40–50% conversion but requires stringent exclusion of oxygen.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Catalyst | Scalability |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | 45–55 | 24–48 h | AlCl₃ | Moderate |

| Suzuki Coupling | 60–70 | 12 h | Pd(PPh₃)₄ | High |

| Catalytic Hydrogenation | 75–80 | 6–8 h | Raney Ni | High |

| Biocatalytic Reduction | 65–70 | 72 h | Z. rouxii | Low |

Key Takeaways:

- Catalytic hydrogenation offers the highest yield and scalability but requires specialized equipment.

- Biocatalytic methods, while eco-friendly, suffer from prolonged reaction times.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Methanediylbis(pentamethylbenzene) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aromatic compounds.

Scientific Research Applications

1,1’-Methanediylbis(pentamethylbenzene) has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of advanced materials, including polymers and resins with specific properties.

Mechanism of Action

The mechanism by which 1,1’-Methanediylbis(pentamethylbenzene) exerts its effects involves its interaction with molecular targets through its aromatic rings and methylene bridge. These interactions can influence various biochemical pathways, depending on the specific application and context.

Comparison with Similar Compounds

1,1′-Methanediylbis(4-chlorobenzene)

- Molecular Formula : C₁₃H₁₀Cl₂ (vs. C₂₇H₃₀ for the pentamethyl derivative)

- Key Differences : Chlorine substituents introduce polarity and reactivity (e.g., in nucleophilic substitution), whereas pentamethyl groups increase steric bulk and electron-donating effects.

- Applications: Used in polycarbonate synthesis as a monomer; chlorine enhances flame retardancy but may reduce thermal stability compared to methyl groups .

1,1′-Methanediylbis(4-isocyanatobenzene) (MDI)

- Molecular Formula : C₁₅H₁₀N₂O₂

- Key Differences: Isocyanate (-NCO) groups enable reactivity with polyols/amines, forming polyurethanes. The pentamethyl derivative lacks such reactivity, making it more suitable as a non-reactive additive or structural spacer.

- Performance : MDI-based polymers exhibit high tensile strength (e.g., 25–40 MPa) and thermal stability (decomposition onset >250°C) due to aromatic rigidity. Methyl substituents in the pentamethyl analog could further enhance thermal resistance but reduce segmental mobility .

1,1′-Methanediylbis(4-isocyanatocyclohexane) (HMDI)

- Molecular Formula : C₁₅H₂₂N₂O₂

- Key Differences : Aliphatic cyclohexane rings improve UV stability and flexibility compared to aromatic analogs. The pentamethyl derivative’s aromaticity would confer rigidity and higher glass transition temperatures (Tg) .

Thermal and Mechanical Properties

Electronic and Steric Effects

- For example, MDI-based polyurethanes exhibit microphase separation, whereas methyl-rich analogs may form amorphous structures .

- Electron Donation : Methyl groups donate electrons via inductive effects, stabilizing adjacent aromatic systems. This contrasts with electron-withdrawing chlorine or isocyanate groups, which polarize the benzene ring .

Research Findings and Trends

- Thermoplastic Polyurethanes (TPUs) : MDI-based TPUs with 30–60% hard segments show increasing tensile modulus (200–800 MPa) and surface free energy (35–45 mN/m) with higher hard-segment content. Pentamethyl analogs could further elevate these values due to enhanced rigidity .

- Adhesion Properties : MDI-based polymers adhere strongly to metals (e.g., copper) via polar interactions. Methyl-rich derivatives may exhibit weaker adhesion but superior resistance to oxidative degradation .

Q & A

Q. What are the established synthetic routes for 1,1'-Methanediylbis(pentamethylbenzene), and what critical parameters influence yield and purity?

Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or coupling reactions. Key parameters include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are critical for activating methylene bridges .

- Solvent polarity : Non-polar solvents (e.g., dichloromethane) minimize side reactions but require precise temperature control (25–50°C) .

- Steric hindrance : Pentamethyl substituents necessitate extended reaction times (24–48 hours) for complete coupling .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization removes oligomeric byproducts .

Common pitfalls : Incomplete removal of catalysts (e.g., AlCl₃) can lead to hydrolysis and reduced purity. Validate purity via NMR and HPLC .

Q. How should researchers characterize the purity and structural integrity of 1,1'-Methanediylbis(pentamethylbenzene)?

Methodological Answer: Use a multi-technique approach:

- NMR spectroscopy : Compare methyl proton signals (δ 1.8–2.1 ppm) and aromatic proton splitting patterns to reference data .

- HPLC : Employ a C18 column with a methanol/water gradient (65:35 v/v) and UV detection at 254 nm to quantify impurities (<1% threshold) .

- Mass spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺ at m/z 286.33) and rule out fragmentation artifacts .

- X-ray crystallography : Resolve steric configurations of pentamethyl groups in single crystals .

Note : Batch-to-batch variability in salt content (e.g., residual TFA) may affect solubility; request peptide-style content analysis if required .

Q. What are the stability considerations and recommended storage conditions for 1,1'-Methanediylbis(pentamethylbenzene)?

Methodological Answer:

- Thermal stability : Decomposes above 231°C; store below 25°C in amber vials to prevent photodegradation .

- Moisture sensitivity : Hydrolysis of methylene bridges occurs in humid environments; use desiccants (silica gel) in storage .

- Chemical compatibility : Avoid oxidizers (e.g., HNO₃) and strong acids to prevent ring substitution .

- Handling : Use nitrile gloves and fume hoods to minimize dermal/ocular exposure .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectroscopic data for 1,1'-Methanediylbis(pentamethylbenzene)?

Methodological Answer: Discrepancies often arise from:

- Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d6). Standardize solvent systems and reference internal standards (e.g., TMS) .

- Impurity interference : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals from byproducts .

- Crystallographic variations : Compare unit cell parameters (e.g., CCDC entries) to confirm polymorphic forms .

- Reproducibility : Cross-validate data across labs using identical instrumentation settings .

Q. What strategies are effective in minimizing batch-to-batch variability during large-scale synthesis?

Methodological Answer:

- Precatalyst activation : Pre-treat AlCl₃ with anhydrous HCl to ensure consistent Lewis acidity .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

- Post-synthesis analysis : Implement QC protocols (e.g., HPLC-MS) for impurity profiling and adjust stoichiometry accordingly .

- Statistical design : Apply factorial experiments to optimize temperature, catalyst loading, and solvent ratios .

Q. How does steric hindrance from pentamethyl groups affect the compound’s reactivity in polymer applications?

Methodological Answer: In polyurethane synthesis (e.g., TPUs):

- Reactivity reduction : Steric bulk slows isocyanate-hydroxyl coupling; use elevated temperatures (80–100°C) to overcome kinetic barriers .

- Morphology control : Pentamethyl groups enhance rigidity in hard segments, improving tensile strength but reducing elasticity .

- Solubility challenges : Modify soft segments (e.g., polycarbonate diols) to balance solubility and mechanical properties .

Q. What advanced analytical techniques can elucidate the compound’s role in catalytic systems?

Methodological Answer:

- DFT calculations : Model methylene bridge interactions with metal centers (e.g., Pd, Ru) to predict catalytic activity .

- In-situ XAFS : Monitor coordination geometry during catalytic cycles to identify active species .

- TGA-MS : Correlate thermal decomposition profiles with catalyst stability under operational conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.